molecular formula C16H24ClN3 B5875794 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine

1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine

Cat. No.: B5875794
M. Wt: 293.83 g/mol
InChI Key: XLUPAIBNARAKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as 4-CPP, is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its pharmacological properties and is known to have a wide range of applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This dual action makes it a valuable tool for studying the interactions between these two receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety. It has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in lab experiments is its high affinity for various receptors, which makes it a valuable tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its potential for toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in scientific research. One potential direction is the development of new drugs based on the structure of this compound that can be used for the treatment of various diseases such as depression and anxiety. Another potential direction is the use of this compound in the development of new imaging agents for the study of various receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity in order to fully utilize its potential in scientific research.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction between 1-(4-chlorophenyl)piperazine and N-methyl-4-piperidone in the presence of a catalyst. The reaction is carried out at a high temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been extensively studied for its pharmacological properties and is known to have a wide range of applications in the field of medicine. It has been shown to have a high affinity for various receptors such as serotonin and dopamine receptors, which makes it a valuable tool for studying the mechanisms of action of these receptors.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3/c1-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-4-2-14(17)3-5-15/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUPAIBNARAKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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